Tris(dipivalomethanato)praseodymium Tris(dipivalomethanato)praseodymium
Brand Name: Vulcanchem
CAS No.: 15492-48-5
VCID: VC21047645
InChI: InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3]
Molecular Formula: C33H60O6Pr
Molecular Weight: 693.7 g/mol

Tris(dipivalomethanato)praseodymium

CAS No.: 15492-48-5

Cat. No.: VC21047645

Molecular Formula: C33H60O6Pr

Molecular Weight: 693.7 g/mol

* For research use only. Not for human or veterinary use.

Tris(dipivalomethanato)praseodymium - 15492-48-5

Specification

CAS No. 15492-48-5
Molecular Formula C33H60O6Pr
Molecular Weight 693.7 g/mol
IUPAC Name (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;praseodymium
Standard InChI InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
Standard InChI Key KSKFOHQCACWEIV-LWTKGLMZSA-N
Isomeric SMILES CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pr]
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3]
Canonical SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pr]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator